molecular formula C10H16N4O3 B1490310 2-Azido-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one CAS No. 2097946-21-7

2-Azido-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one

Cat. No.: B1490310
CAS No.: 2097946-21-7
M. Wt: 240.26 g/mol
InChI Key: SHKVFWKWYFJKBE-UHFFFAOYSA-N
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Description

2-Azido-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes an azido group and a hydroxyl group attached to a spirocyclic framework.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one typically involves multiple steps, starting with commercially available reagents. One common synthetic route includes the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. The reaction conditions often require careful control of temperature, pressure, and the use of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Substitution reactions can be carried out using nucleophiles such as halides or alkyl groups in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-Azido-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one has been studied for its potential biological activity. It may be used in the development of new drugs or as a tool in biochemical assays.

Medicine: The compound has shown promise in medicinal chemistry, where it may be used as a precursor for the synthesis of pharmaceuticals. Its potential therapeutic applications are being explored in various disease models.

Industry: In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of novel materials with enhanced performance.

Mechanism of Action

The mechanism by which 2-Azido-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one exerts its effects depends on its molecular targets and pathways involved. The azido group, in particular, can participate in click chemistry reactions, which are useful in bioconjugation and drug delivery systems. The hydroxyl group can engage in hydrogen bonding, influencing the compound's interactions with biological targets.

Comparison with Similar Compounds

  • 2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid

  • 8-oxa-2-azaspiro[4.5]decane

Uniqueness: 2-Azido-1-(9-hydroxy-6-oxa-2-azaspiro[45]decan-2-yl)ethan-1-one is unique due to its combination of azido and hydroxyl groups on a spirocyclic framework

Properties

IUPAC Name

2-azido-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3/c11-13-12-6-9(16)14-3-2-10(7-14)5-8(15)1-4-17-10/h8,15H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKVFWKWYFJKBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(C2)C(=O)CN=[N+]=[N-])CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Azido-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Azido-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one
Reactant of Route 3
2-Azido-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one
Reactant of Route 4
2-Azido-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one
Reactant of Route 5
2-Azido-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one
Reactant of Route 6
2-Azido-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one

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